

Determining Evernimicin MIC Values: An Application Note and Protocol

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Compound of Interest

Compound Name: Evernimicin

Cat. No.: B180343

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Introduction

Evernimicin is an oligosaccharide antibiotic belonging to the everninomicin class, which demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant *Streptococcus pneumoniae*.^{[1][2]} It inhibits bacterial protein synthesis by binding to a unique site on the 50S ribosomal subunit.^{[3][4]} Accurate determination of the Minimum Inhibitory Concentration (MIC) of **Evernimicin** is crucial for research, drug development, and surveillance studies. This document provides detailed protocols for determining **Evernimicin** MIC values using the broth microdilution and agar dilution methods, based on established antimicrobial susceptibility testing standards.

Data Presentation

The following tables summarize the in vitro activity of **Evernimicin** against various Gram-positive pathogens as reported in a multicenter international trial.

Table 1: **Evernimicin** MICs for *Staphylococcus aureus* and Coagulase-Negative *Staphylococci* (CoNS)

Organism	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)
Methicillin-susceptible S. aureus	-	-	-
Methicillin-resistant S. aureus (MRSA)	1685	-	1.0
Methicillin-susceptible CoNS	-	-	-
Methicillin-resistant CoNS	-	-	1.0

Table 2: **Evernimicin** MICs for Enterococcus Species

Organism	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)
Enterococcus faecalis	-	-	-
Enterococcus faecium	-	-	0.75 - 1.0
Vancomycin- susceptible Enterococci	-	-	-
Vancomycin-resistant Enterococci (VRE)	-	-	0.75 - 1.0

Table 3: **Evernimicin** MICs for Streptococcus pneumoniae

Organism	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)
Penicillin-susceptible S. pneumoniae	1573	<0.1	0.047
Penicillin-intermediate S. pneumoniae	-	<0.1	0.047
Penicillin-resistant S. pneumoniae	-	<0.1	0.047

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from a multicenter international trial where the Etest method was used.[\[1\]](#)[\[5\]](#)

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate format.[\[6\]](#)

Materials:

- **Evernimicin** analytical standard
- Dimethyl sulfoxide (DMSO) (for stock solution preparation)[\[7\]](#)[\[8\]](#)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

- Quality control (QC) strains: *Enterococcus faecalis* ATCC 29212, *Staphylococcus aureus* ATCC 29213, *Streptococcus pneumoniae* ATCC 49619
- Sterile diluents (e.g., saline or broth)
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Micropipettes and sterile tips

Procedure:

- Preparation of **Evernimicin** Stock Solution:
 - Aseptically prepare a stock solution of **Evernimicin** at a high concentration (e.g., 1280 mg/L) in DMSO. The final concentration of DMSO in the test wells should not exceed 1% to avoid affecting bacterial growth.^{[7][8]}
 - Further dilutions should be made in sterile CAMHB.
- Preparation of Microtiter Plates:
 - Add 100 μL of sterile CAMHB to all wells of a 96-well microtiter plate.
 - Add 100 μL of the **Evernimicin** working solution to the first well of each row to be tested, creating a 1:2 dilution.
 - Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, mixing, and continuing this process across the plate to typically the 10th or 11th well. Discard the final 100 μL from the last dilution well. The 12th well will serve as a growth control (no antibiotic).
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.

- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Inoculation:
 - Add 100 μ L of the final bacterial inoculum to each well, resulting in a final volume of 200 μ L and a final bacterial concentration of approximately 5×10^5 CFU/mL.
- Incubation:
 - Seal the plates to prevent evaporation and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading Results:
 - The MIC is the lowest concentration of **Evernimicin** that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[6] It is considered a reference method for MIC determination.

Materials:

- **Evernimicin** analytical standard
- Appropriate solvent for stock solution (e.g., DMSO)
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes (90 or 150 mm)
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Quality control (QC) strains: Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619

- Inoculum replicating device (optional)
- Incubator ($35 \pm 2^{\circ}\text{C}$)

Procedure:

- Preparation of **Evernimicin** Stock Solution:
 - Prepare a stock solution as described in the broth microdilution protocol.
- Preparation of Agar Plates:
 - Prepare a series of two-fold dilutions of **Evernimicin** in a suitable diluent.
 - Melt MHA and cool to $45\text{-}50^{\circ}\text{C}$ in a water bath.
 - For each concentration, add a specific volume of the **Evernimicin** dilution to a specific volume of molten agar (e.g., 2 mL of drug dilution to 18 mL of agar) to achieve the final desired concentration. Mix thoroughly by inverting the tube several times, avoiding air bubbles.
 - Pour the agar into sterile petri dishes and allow them to solidify on a level surface.
 - Include a drug-free control plate.
- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 - Further dilute this suspension to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot on the agar surface.
- Inoculation:
 - Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating device can be used to apply multiple inocula simultaneously.
 - Allow the inoculum spots to dry completely before inverting the plates for incubation.

- Incubation:
 - Incubate the plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading Results:
 - The MIC is the lowest concentration of **Evernimicin** that completely inhibits the visible growth of the bacteria on the agar. A faint haze or a single colony at the inoculation spot should be disregarded.

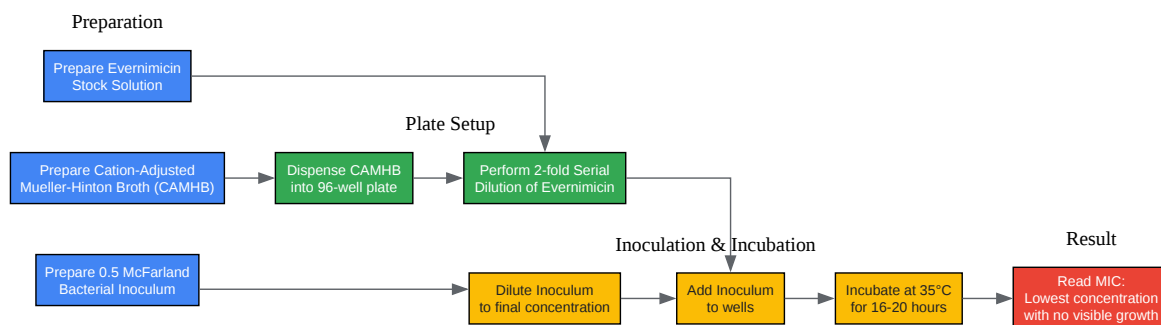
Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing. The following standard ATCC strains should be tested with each batch of MIC determinations:

- Enterococcus faecalis ATCC 29212
- Staphylococcus aureus ATCC 29213
- Streptococcus pneumoniae ATCC 49619

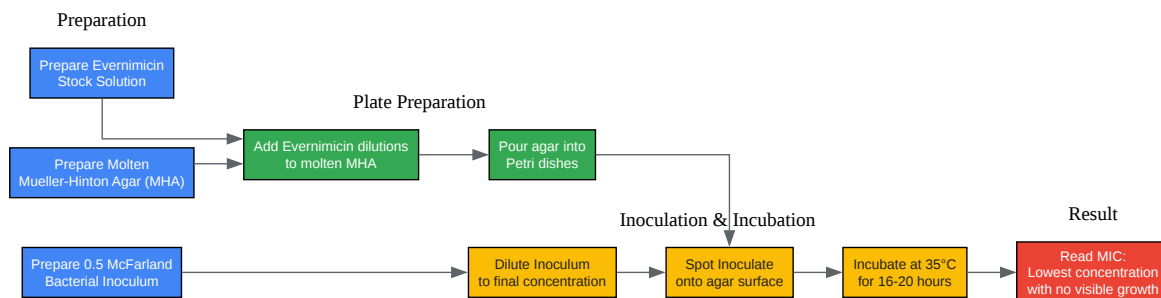
Note: As **Evernimicin** is an investigational antibiotic, official CLSI or EUCAST quality control ranges have not been established. Laboratories should establish their own internal QC ranges based on at least 20 independent measurements for each QC strain. The observed MIC values should fall within a narrow, reproducible range.

Visualizations



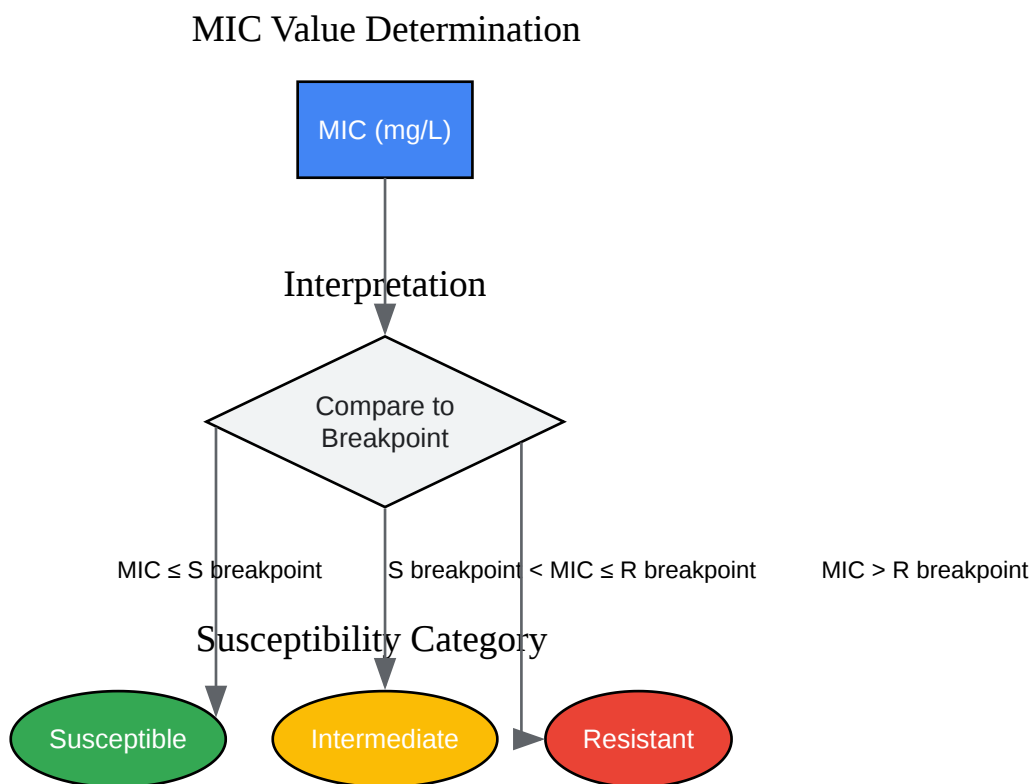
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Caption: Workflow for Broth Microdilution MIC Determination.



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Caption: Workflow for Agar Dilution MIC Determination.



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Caption: Logical Flow for MIC Value Interpretation.

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